molecular formula C11H9ClN2O2S B3037417 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime CAS No. 478032-47-2

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime

Cat. No. B3037417
CAS RN: 478032-47-2
M. Wt: 268.72 g/mol
InChI Key: IBEJWNDJLWORGZ-LHHJGKSTSA-N
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Description

“4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime” is a chemical compound with the CAS Number: 341967-76-8 . It has a molecular weight of 283.74 . The IUPAC name for this compound is 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide .


Molecular Structure Analysis

The linear formula of this compound is C11H10ClN3O2S . The InChI Code is 1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,10H,6,13H2 .


Physical And Chemical Properties Analysis

The melting point of “4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime” is between 179-181°C .

Scientific Research Applications

Chemical Synthesis and Modifications

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime and its derivatives have been involved in various chemical synthesis processes. For instance, the transformation of 2-nitrothiazole-5-carbaldehyde oxime into different nitriles and oxadiazoles through dehydration and other chemical reactions has been documented (Borthwick et al., 1973). Similarly, the synthesis of related oxime ether derivatives and their crystallographic studies highlight the compound's role in complex chemical reactions (Dey et al., 2017).

Antibacterial and Antimicrobial Activity

Research has shown that derivatives of 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime exhibit significant antibacterial and antimicrobial properties. Studies on coumarine derivatives and their antibacterial effects against various bacterial strains highlight this potential (Govori et al., 2013). Another study demonstrates the antimicrobial potency of related thiazol compounds against both Gram-positive and Gram-negative bacteria and fungi (Liaras et al., 2011).

Molecular Docking and Quantum Chemical Calculations

The compound and its derivatives have been subjects of molecular docking and quantum chemical calculations, providing insights into their molecular structures and potential applications in medicinal chemistry. For example, molecular docking studies of related thiazole derivatives have been conducted to predict their biological effects (Viji et al., 2020).

Anticancer and Antibacterial Evaluation

Some derivatives have been evaluated for their anticancer and antibacterial efficacy. Novel thiazolo[2,3-b]quinazolinones, for instance, showed promise as anticancer and antibacterial agents (Deshineni et al., 2020).

Synthesis of New Derivatives

The synthesis of new derivatives of this compound has been explored for various purposes, including as fungicide agents and in other chemical applications (Thalij et al., 2015).

Other Applications

Additional studies have looked into the compound's derivatives for applications in areas like antioxidant additives for lubricating oils, highlighting its versatility in different industrial and scientific settings (Amer et al., 2011).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, it would be advisable to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(NE)-N-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-11-13-6-10(17-11)7-16-9-3-1-8(2-4-9)5-14-15/h1-6,15H,7H2/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEJWNDJLWORGZ-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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